Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate
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Overview
Description
Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-2-(4-hydroxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the formation of amyloid beta peptide fibrils.
Molecular Targets: The compound targets the active sites of these enzymes, blocking their activity and thereby reducing the aggregation of amyloid beta peptides.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl (2-hydroxyethyl)(methyl)carbamate
- Tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate
Uniqueness
Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate is unique due to its dual hydroxyphenyl and carbamate functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both β-secretase and acetylcholinesterase makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-5-7-11(16)8-6-10/h5-8,12,16-17H,9H2,1-4H3 |
InChI Key |
IJNYWRRJQFYLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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